molecular formula C7H13ClF2N2O B1383844 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride CAS No. 2206244-08-6

2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride

Cat. No. B1383844
CAS RN: 2206244-08-6
M. Wt: 214.64 g/mol
InChI Key: BDODEKVFWHBNCI-UHFFFAOYSA-N
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Description

“2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H14F2N2O and a molecular weight of 192.21 g/mol. “4,4-Difluoropiperidine” is another related compound with the molecular formula C5H9F2N .

Scientific Research Applications

Pyrolysis Products and Stability Analysis

One area of research focuses on understanding the stability of similar compounds under heat exposure. For instance, the pyrolysis of a related compound, bk-2C-B (a new psychoactive substance), has been studied to identify the formation of pyrolytic degradation products. This research is crucial for assessing the risks associated with inhalation or smoking of these compounds, and understanding their chemical stability under different conditions (Texter et al., 2018).

Synthesis and Antimicrobial Activity

Research into the synthesis and antimicrobial activity of similar compounds has been conducted. For example, the synthesis of compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone has been explored, with a focus on their potential antibacterial and antifungal properties. Such studies contribute to the development of new pharmaceuticals and understanding the bioactive properties of these compounds (Wanjari, 2020).

Pharmaceutical Applications

The compound's analogs have been studied for their potential pharmacological applications. For instance, derivatives like 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone have been synthesized and evaluated for their anti-HIV-1 RT (Reverse Transcriptase) inhibitory activity. Such studies are significant for developing new treatments for HIV and related viral infections (Chander et al., 2017).

Chemical Synthesis and Characterization

Extensive research has been conducted on the synthesis and characterization of compounds structurally similar to 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride. These studies are fundamental to the field of organic chemistry and are essential for developing novel synthetic methods and understanding the chemical properties of these compounds (Govindhan et al., 2017).

properties

IUPAC Name

2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O.ClH/c8-7(9)1-3-11(4-2-7)6(12)5-10;/h1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDODEKVFWHBNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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